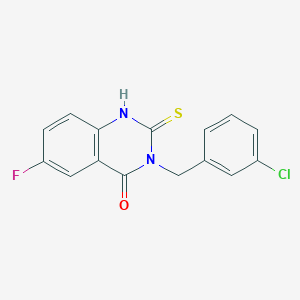![molecular formula C20H18Cl2N2O4 B2374273 2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851406-04-7](/img/structure/B2374273.png)
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Dichloroacetamide" or "DCA" and has been found to have a wide range of biochemical and physiological effects. In
科学的研究の応用
Anion Coordination and Spatial Orientation
The study by Kalita, Baruah (2010) explores the anion coordination capabilities of amide derivatives similar in structure to the chemical . Their work reveals how such compounds can assume different spatial orientations, such as a tweezer-like geometry, to facilitate anion coordination through weak interactions. This property is crucial for understanding the molecular assembly and crystal structures of these amides, highlighting their potential in crystal engineering and materials science (D. Kalita, J. Baruah, 2010).
Structural Studies and Co-crystal Formation
Further research by Karmakar, Kalita, Baruah (2009) delves into the structural aspects of quinoline derivatives, demonstrating their ability to form co-crystals with aromatic diols. This property is significant for the development of new materials with tailored properties, as co-crystallization can influence the physical and chemical characteristics of the resultant compounds (A. Karmakar, D. Kalita, J. Baruah, 2009).
Corrosion Inhibition
A theoretical study on quinoxalines, which share structural similarities with the compound of interest, by Zarrouk et al. (2014), examines their effectiveness as corrosion inhibitors. Through quantum chemical calculations, the study establishes a correlation between molecular structure and inhibition efficiency, suggesting potential applications of such compounds in protecting metals against corrosion (A. Zarrouk et al., 2014).
Structural Aspects and Fluorescence Properties
Karmakar, Sarma, Baruah (2007) investigate the structural and fluorescence properties of quinoline-based amides. Their findings show that interactions with mineral acids or specific anions can significantly alter the fluorescence behavior of these compounds, which may be exploited in developing new fluorescent materials or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Therapeutic Applications
Research by Ghosh et al. (2008) on a novel anilidoquinoline derivative demonstrates its therapeutic efficacy against Japanese encephalitis, showcasing the antiviral and antiapoptotic effects of such compounds. This study opens up avenues for the development of new treatments for viral diseases using structurally related amides (Joydeep Ghosh et al., 2008).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-15-4-2-12-8-13(20(26)24-17(12)10-15)6-7-23-19(25)11-28-18-5-3-14(21)9-16(18)22/h2-5,8-10H,6-7,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLMDKFNQAWIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

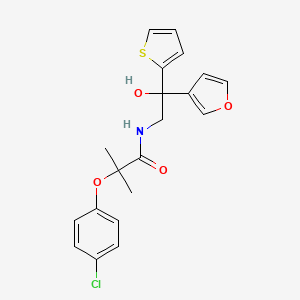
![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)
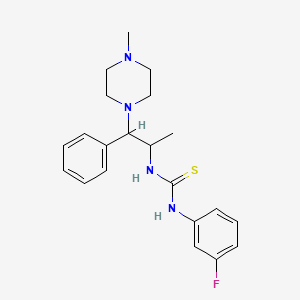
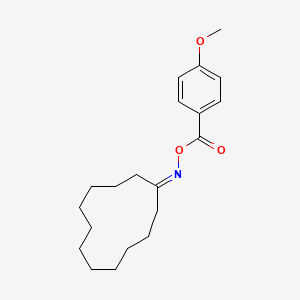
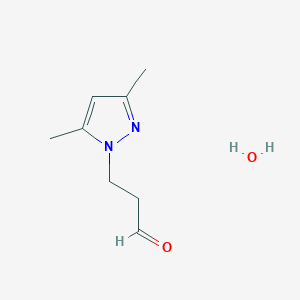
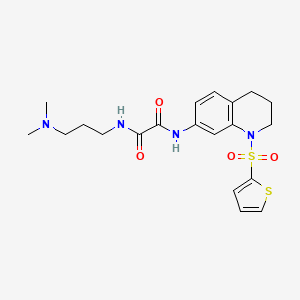
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
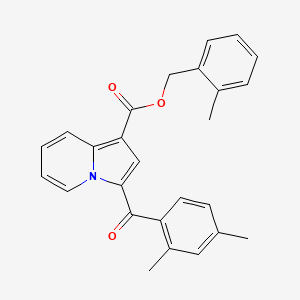
![N-(4-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2374206.png)
![(Z)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2374207.png)

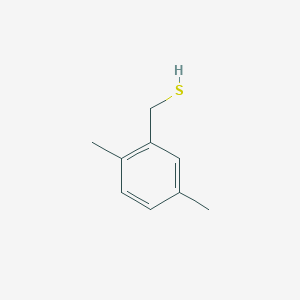
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)
